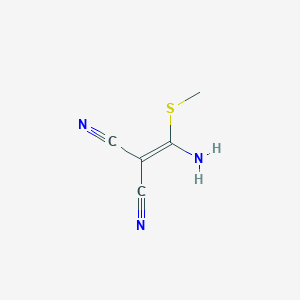

2-(Amino(methylthio)methylene)malononitrile

概要

説明

2-(Amino(methylthio)methylene)malononitrile is a versatile organic compound extensively used in synthetic chemistry. It is known for its reactivity and ability to form various heterocyclic compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

作用機序

Target of Action

It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.

Mode of Action

The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.

Biochemical Pathways

The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .

Result of Action

The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .

準備方法

Synthetic Routes and Reaction Conditions

2-(Amino(methylthio)methylene)malononitrile can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions. The reaction typically involves the use of sodium ethoxide as a catalyst and is carried out in a solvent such as ethanol . The product is then purified through recrystallization from a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .

化学反応の分析

Types of Reactions

2-(Amino(methylthio)methylene)malononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form substituted derivatives.

Cyclization Reactions: It can form heterocyclic compounds such as pyrimidines and pyrazoles through cyclization reactions.

Condensation Reactions: It participates in condensation reactions with carbonyl compounds to form imines and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and hydrazinecarbothioamides. Reaction conditions often involve the use of basic catalysts such as sodium ethoxide and solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from reactions involving this compound include:

科学的研究の応用

Scientific Research Applications

2-(Amino(methylthio)methylene)malononitrile is utilized in several scientific disciplines.

- Chemistry It serves as a crucial building block in synthesizing diverse heterocyclic compounds, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds. It participates in reactions such as cycloaddition, cyclocondensation, and multi-component reactions.

- Biology The compound is instrumental in developing biologically active molecules with potential therapeutic applications. The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties.

- Medicine It acts as an intermediate in synthesizing pharmaceuticals targeting diseases like cancer and bacterial infections.

- Industry Due to its reactivity and ability to form colored compounds, it is used in producing dyes and pigments. Isothiazoles, which can be synthesized using this compound, also have industrial applications as dyes and corrosion inhibitors .

Synthesis and Reactions

This compound can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions, typically using sodium ethoxide as a catalyst in a solvent like ethanol. Industrially, similar synthetic routes are followed on a larger scale, employing continuous flow reactors and automated systems to ensure efficient mixing, reaction control, high yield, and purity.

The compound is also involved in synthesizing 1,3-Thiazine-2-thione derivatives via reaction with dithiocarbamates . It reacts with Appel’s salt to form ylidene derivatives, which can then be used to create various isothiazoles .

Case Studies

- Synthesis of Triazolethiones : 2-(Bis(methylthio)methylene)malononitrile is used as a reactive intermediate in the reaction of hydrazinecarbothioamides to produce 1,2,4-triazolethiones, which exhibit high antioxidant activity and inhibit metabolic enzymes, suggesting their potential use in treating diseases such as glaucoma and neurological disorders .

- Reaction with Dithiocarbamates : The reaction between dithiocarbamates and 2-[bis(methylthio)-methylene]malononitrile results in the formation of 1,3-Thiazine-2-thione derivatives .

- Synthesis of Substituted Thiophene-2-carboxylates : 2-(Bis(methylthio)methylene)malononitrile is used in synthesizing ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate, a key intermediate in producing various thiophene derivatives .

Data Table: Reactions and Conditions

| Reactant | Reaction Conditions | Product(s) | Yield |

|---|---|---|---|

| Malononitrile + Methylthioformamide | Sodium ethoxide catalyst, ethanol solvent | This compound | N/A |

| Dithiocarbamates | N/A | 1,3-Thiazine-2-thione derivatives | N/A |

| Ethylthioglycolate + Triethylamine | Methanol, reflux, 2 hours | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | 99% |

| N-(2-hydroxyethyl)ethylenediamine | Tetrahydrofuran, 0-20°C, 3 hours | [1-(2-hydroxyethyl)imidazolidin-2-ylidene]malononitrile | 95.2% |

| Ethyl 2-mercaptoacetate + Triethylamine | Ethanol, 0-20°C, 12 hours | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | 72.6% |

類似化合物との比較

Similar Compounds

Malononitrile: A simpler compound with similar reactivity but lacks the amino and methylthio groups.

Bis(methylthio)methylene malononitrile: A related compound with two methylthio groups, offering different reactivity and applications.

Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Another similar compound used in the synthesis of heterocyclic compounds.

Uniqueness

2-(Amino(methylthio)methylene)malononitrile is unique due to its combination of amino and methylthio groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

生物活性

2-(Amino(methylthio)methylene)malononitrile (C5H5N3S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by its unique chemical structure, which includes an amino group, a methylthio moiety, and malononitrile. This structural configuration is believed to contribute to its biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species (ROS) generation |

In these studies, the compound was shown to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer drug candidate .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression and microbial growth.

- Reactive Oxygen Species (ROS) : Induction of ROS leads to oxidative stress in cancer cells, triggering apoptosis.

- Cell Cycle Modulation : The compound affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at specific phases.

Case Study 1: Antimicrobial Efficacy

In a recent investigation published in MDPI, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties against resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of this compound against various tumor cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis and reduced proliferation rates in MCF-7 and HeLa cells. Mechanistic studies suggested that the compound activates caspase pathways involved in apoptosis .

特性

IUPAC Name |

2-[amino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJVFTMCJWHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。